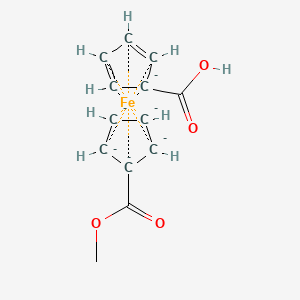
Ferrocene-1,1'-dicarboxylic acid monomethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrocene-1,1'-dicarboxylic acid monomethylester (FDMA) is a synthetic organic compound that belongs to the family of ferrocene compounds. It is a red-orange crystalline material with a melting point of 128–129 °C and is soluble in organic solvents. FDMA has been in use since the 1970s and is widely used in organic synthesis, as a catalyst, in electrochemistry, and in various applications in the pharmaceutical and chemical industries. It is also used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of Ferrocene-1,1'-dicarboxylic acid monomethylester is not fully understood. However, it is believed that this compound acts as an electron-transfer agent, transferring electrons from the ferrocene to the organic compound being synthesized. This electron transfer facilitates the reaction and increases the efficiency of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been shown to have some antioxidant activity, as well as some anti-inflammatory effects. Additionally, this compound has been shown to have some antifungal activity, which may be due to its ability to inhibit the growth of certain fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ferrocene-1,1'-dicarboxylic acid monomethylester in laboratory experiments is its high efficiency and low cost. This compound is a highly efficient catalyst, which makes it ideal for organic synthesis. Additionally, this compound is relatively inexpensive and readily available. However, this compound also has some limitations. It is not soluble in water and is sensitive to air and light, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of Ferrocene-1,1'-dicarboxylic acid monomethylester in laboratory experiments is expected to continue to grow in the future. In particular, this compound is expected to be used more extensively in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound is expected to be explored more extensively as a catalyst for electrochemical reactions. Furthermore, this compound is expected to be studied more thoroughly in order to better understand its biochemical and physiological effects. Finally, this compound is expected to be used in more complex syntheses, such as the synthesis of polymers, in order to further improve its efficiency and cost-effectiveness.
Synthesemethoden
Ferrocene-1,1'-dicarboxylic acid monomethylester is synthesized by the reaction of ferrocene and methanol in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a red-orange crystalline solid. The reaction is shown below:
Ferrocene + Methanol + NaOH → this compound
Wissenschaftliche Forschungsanwendungen
Ferrocene-1,1'-dicarboxylic acid monomethylester has been used extensively in scientific research, primarily as a catalyst for organic synthesis. It is a highly efficient catalyst for a variety of reactions, including the synthesis of amines, esters, and amides. This compound is also used in electrochemistry, as it can reduce the oxidation of organic compounds. Additionally, this compound has been used in the study of the mechanism of action of certain drugs, such as the antifungal drug fluconazole.
Eigenschaften
IUPAC Name |
cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZHEGWIZKZNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FeO4-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

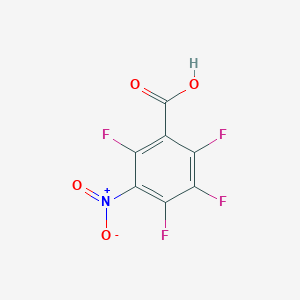


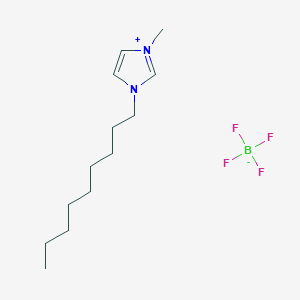
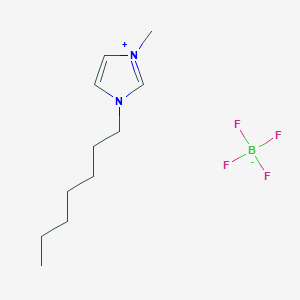

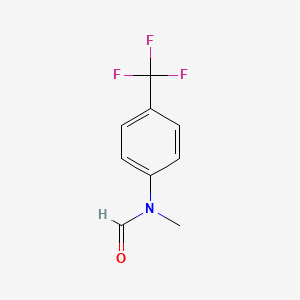
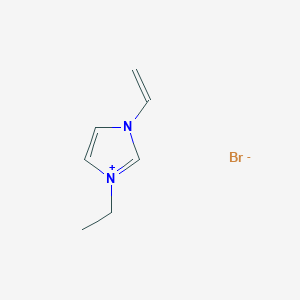

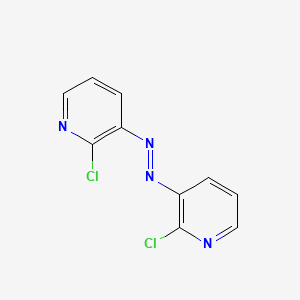
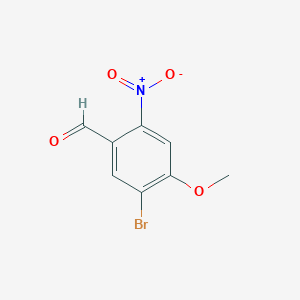

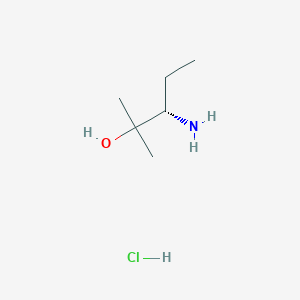
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)